



# synthesis and purification of 1,6-Dihydroxy-2-chlorophenazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,6-Dihydroxy-2-chlorophenazine

Cat. No.: B15581545

Get Quote

An in-depth guide to the synthesis, purification, and application of **1,6-Dihydroxy-2-chlorophenazine** for researchers, scientists, and drug development professionals. This document provides detailed protocols for the isolation of this antifungal compound from natural sources, a proposed chemical synthesis route, and methods for its purification and biological evaluation.

# **Application Notes**

Introduction

**1,6-Dihydroxy-2-chlorophenazine** is a naturally occurring, chlorinated phenazine compound with notable biological activity. It was first isolated from the fermentation broth of a novel Streptosporangium species and has demonstrated broad-spectrum antifungal properties in vitro against various dermatophytes and Candida species[1][2]. Phenazine compounds, as a class, are redox-active metabolites produced by a variety of bacteria, including those from the genera Pseudomonas and Streptomyces[3][4]. Their biological activities are often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can induce oxidative stress in target organisms[1][5].

The unique substitution pattern of **1,6-Dihydroxy-2-chlorophenazine**, featuring both hydroxyl and chloro groups on the phenazine core, makes it a compound of interest for further investigation in antifungal drug development. This document outlines the methodologies for its production via fermentation, subsequent purification, and evaluation of its antifungal efficacy. Additionally, a plausible, though not yet experimentally verified, chemical synthesis pathway is



proposed for researchers who may wish to explore synthetic routes to this and related molecules.

Putative Antifungal Mechanism of Action

The antifungal activity of many phenazine derivatives is linked to their capacity to generate intracellular reactive oxygen species (ROS)[1][5]. It is hypothesized that **1,6-Dihydroxy-2-chlorophenazine** enters the fungal cell and participates in redox cycling, reducing molecular oxygen to form superoxide radicals ( $O_2^-$ ). This initiates a cascade of oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately leading to mitochondrial dysfunction and apoptosis.



Click to download full resolution via product page

Caption: Putative signaling pathway for phenazine-induced apoptosis in fungal cells.

# **Data Presentation Physicochemical and Spectroscopic Data**

The following table summarizes the key physicochemical properties and predicted analytical data for **1,6-Dihydroxy-2-chlorophenazine**. Experimental data should be acquired and recorded upon successful synthesis and purification.



Property	Data
Molecular Formula	C12H7ClN2O2[6]
Molecular Weight	246.65 g/mol
Monoisotopic Mass	246.0196 Da[6]
Appearance	Yellow crystalline solid (expected)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	Predicted $\delta$ (ppm): 8.0-7.0 (m, 5H, Ar-H), 10.0-9.0 (br s, 2H, Ar-OH). Aromatic protons are expected to show complex splitting patterns due to the substitution.
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 101 MHz)	Predicted $\delta$ (ppm): 160-140 (C-O, C-N), 140-110 (C-Cl, C-C, C-H). Specific shifts are highly dependent on the electronic environment created by the substituents.
FT-IR (KBr, cm <sup>-1</sup> )	Predicted v: 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (C=N, C=C stretch), 1300-1200 (C-O stretch), 850-750 (C-Cl stretch).
UV-Vis (MeOH, λ_max)	Predicted nm: Phenazine core typically shows multiple absorption bands in the UV-Vis region, often around 250 nm and 365 nm.

# **Mass Spectrometry Data**

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of **1,6- Dihydroxy-2-chlorophenazine**, which can be used for its identification via mass spectrometry.

[6]



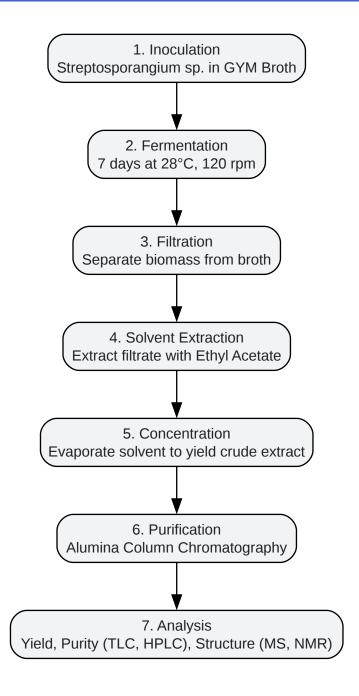
Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	247.02688
[M+Na] <sup>+</sup>	269.00882
[M-H] <sup>-</sup>	245.01232
[M]+	246.01905
[M+NH <sub>4</sub> ]+	264.05342
[M+K] <sup>+</sup>	284.98276

# **Experimental Protocols**

## **Protocol 1: Synthesis via Fermentation and Isolation**

This protocol is based on the reported isolation of **1,6-Dihydroxy-2-chlorophenazine** from a Streptosporangium species[1][2]. A general medium for phenazine production by related actinomycetes is used[7].





Click to download full resolution via product page

Caption: Workflow for the isolation and purification of **1,6-Dihydroxy-2-chlorophenazine**.

#### A. Fermentation

 Medium Preparation: Prepare GYM Broth with the following composition per liter of deionized water: Glucose (4 g), Yeast Extract (4 g), Malt Extract (4 g), CaCO<sub>3</sub> (2 g). Adjust the pH to 7.2 before autoclaving[7].



- Inoculation: Inoculate a 1 L flask containing 250 mL of sterile GYM broth with a fresh culture of the Streptosporangium strain.
- Incubation: Incubate the culture on a rotary shaker at 120 rpm and 28°C for 7 days[7]. Monitor for pigment production (typically yellow to reddish-brown).

#### B. Extraction and Isolation

- Harvesting: After incubation, separate the culture broth from the mycelial mass by filtration or centrifugation.
- Solvent Extraction: Transfer the cell-free supernatant to a separating funnel. Extract the aqueous broth three times with an equal volume of ethyl acetate[3]. Shake vigorously for 10-15 minutes during each extraction and allow the layers to separate.
- Concentration: Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract. An approximate yield of 250 mg of mixed phenazines per liter of culture can be expected[8].

## **Protocol 2: Purification by Column Chromatography**

This protocol describes the purification of the target compound from the crude extract using alumina column chromatography, as reported in the original isolation study[1][2].

## A. Column Preparation

- Adsorbent: Use neutral alumina, Brockmann Activity I, ~150 mesh. The weight of the adsorbent should be 20-50 times the weight of the crude extract[9].
- Packing: Prepare a slurry of the neutral alumina in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the alumina bed.

## B. Chromatography

 Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel



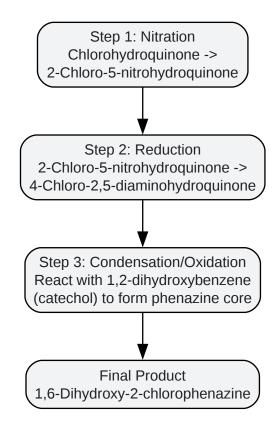
or alumina. Dry this mixture and carefully layer it on top of the packed column.

- Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or methanol. A suggested gradient could be:
  - Hexane/Ethyl Acetate (9:1)
  - Hexane/Ethyl Acetate (1:1)
  - 100% Ethyl Acetate
  - Ethyl Acetate/Methanol (9:1)
- Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane 1:1) and visualize under UV light.
- Isolation: Combine the fractions containing the pure 1,6-Dihydroxy-2-chlorophenazine (identified by its distinct spot on TLC) and evaporate the solvent to yield the purified compound.

## **Protocol 3: Proposed Chemical Synthesis**

This section outlines a hypothetical three-step chemical synthesis for **1,6-Dihydroxy-2-chlorophenazine**. This pathway is proposed based on established methods for phenazine synthesis but has not been specifically reported for this compound.





Click to download full resolution via product page

Caption: Proposed workflow for the chemical synthesis of **1,6-Dihydroxy-2-chlorophenazine**.

## A. Step 1: Nitration of 2-Chlorohydroquinone

- Dissolve 2-chlorohydroquinone in glacial acetic acid.
- Cool the solution in an ice bath and slowly add a stoichiometric amount of nitric acid.
- Allow the reaction to proceed at low temperature, monitoring by TLC until the starting material is consumed.
- Pour the reaction mixture into ice water to precipitate the product, 2-chloro-5nitrohydroquinone. Filter, wash with water, and dry.

### B. Step 2: Reduction to Diamine

Suspend the nitro compound from Step 1 in ethanol or methanol.

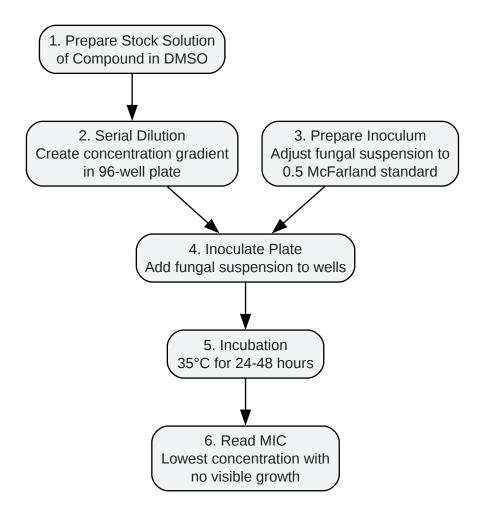


- Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.
- Heat the reaction under reflux until the reduction is complete (monitored by TLC).
- Neutralize the reaction mixture to precipitate the diamine product, 4-chloro-2,5diaminohydroquinone.
- C. Step 3: Condensation and Oxidation
- Dissolve the diamine product from Step 2 and an equimolar amount of 1,2dihydroxybenzene (catechol) in a suitable solvent like ethanol or acetic acid.
- Heat the mixture to reflux. The condensation will form a dihydrophenazine intermediate.
- Oxidize the intermediate to the aromatic phenazine system by bubbling air through the hot solution or by adding a mild oxidizing agent.
- Cool the reaction mixture to crystallize the final product. Purify by recrystallization or column chromatography as described in Protocol 2.

## **Protocol 4: Antifungal Susceptibility Testing**

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **1,6-Dihydroxy-2-chlorophenazine** against a model fungal pathogen (e.g., Candida albicans) using the broth microdilution method, based on CLSI guidelines[1].





Click to download full resolution via product page

Caption: Experimental workflow for the broth microdilution MIC assay.

### A. Preparation

- Compound Stock Solution: Prepare a 1 mg/mL stock solution of purified 1,6-Dihydroxy-2chlorophenazine in dimethyl sulfoxide (DMSO).
- Fungal Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar (SDA). Prepare a
  suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further
  dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of
  approximately 0.5–2.5 × 10<sup>3</sup> CFU/mL.
- Plate Setup: Use a sterile 96-well microtiter plate.

## B. Assay Procedure



- Serial Dilution: Add 100 μL of RPMI-1640 medium to wells 2 through 12. Add 200 μL of the stock solution (appropriately diluted in RPMI) to well 1. Perform a two-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing, and continuing this process down to well 10[1]. Discard 100 μL from well 10.
- Controls: Well 11 will serve as the growth control (medium and inoculum, no compound).
   Well 12 will be the sterility control (medium only).
- Inoculation: Add 100  $\mu$ L of the final fungal inoculum to wells 1 through 11. The final volume in these wells will be 200  $\mu$ L.
- Incubation: Incubate the plate at 35°C for 24–48 hours[1].
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural biology of phenazine biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307 PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite 1,6-dihydroxy-2-chlorophenazine (C12H7ClN2O2) [pubchemlite.lcsb.uni.lu]
- 7. mdpi.com [mdpi.com]



- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. web.uvic.ca [web.uvic.ca]
- To cite this document: BenchChem. [synthesis and purification of 1,6-Dihydroxy-2-chlorophenazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581545#synthesis-and-purification-of-1-6-dihydroxy-2-chlorophenazine]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com